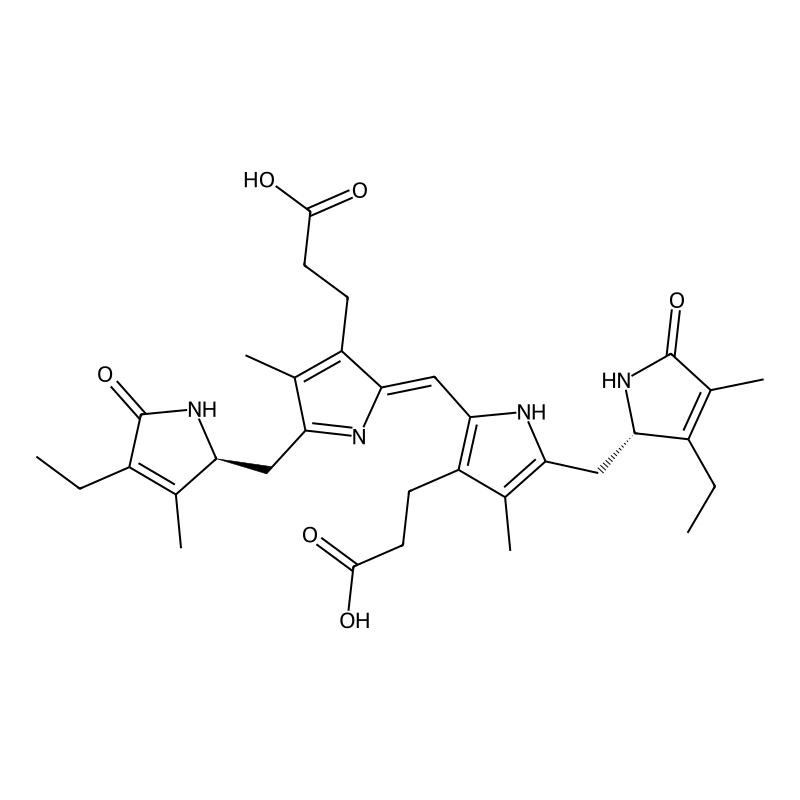

Urobilin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Urobilin is a linear tetrapyrrole compound that is primarily responsible for the yellow coloration of urine. It is produced through the oxidation of its precursor, urobilinogen, which itself is formed from the reduction of bilirubin. The entire process begins with the degradation of heme, which occurs when red blood cells reach the end of their lifespan. The breakdown of heme involves several steps:

- Heme Degradation: Heme is first converted to biliverdin through enzymatic action by heme oxygenase.

- Bilirubin Formation: Biliverdin is subsequently reduced to bilirubin by biliverdin reductase.

- Intestinal Conversion: In the intestines, bilirubin undergoes further reduction to urobilinogen by intestinal bacteria.

- Oxidation to Urobilin: Upon exposure to air or during urinary excretion, urobilinogen is oxidized to form urobilin, which imparts the characteristic yellow color to urine .

The primary chemical reaction involving urobilin is its formation from urobilinogen through oxidation:

This reaction can be catalyzed by various factors including exposure to oxygen. Urobilin itself does not undergo significant further reactions under physiological conditions but can participate in redox reactions due to its structure as a tetrapyrrole .

Urobilin plays a crucial role in human physiology:

- Urine Color Indicator: Its concentration in urine can indicate hydration levels and liver function. Higher concentrations may suggest dehydration or liver dysfunction .

- Antioxidant Properties: Some studies suggest that related compounds like urobilinogen exhibit antioxidant activity, potentially protecting cells from oxidative damage .

- Microbial Interaction: Urobilin and its precursors are influenced by gut microbiota, which metabolize bilirubin into these compounds .

Urobilin can be synthesized through several methods:

- Natural Synthesis: Occurs in vivo as described in the metabolic pathway from heme to urobilin.

- Chemical Synthesis: Laboratory methods may involve the oxidation of urobilinogen using oxidizing agents like potassium permanganate or other chemical oxidants .

- Microbial Synthesis: Certain microbial strains can be used to convert bilirubin directly into urobilin or urobilinogen through fermentation processes .

Urobilin has several applications:

- Clinical Diagnostics: Measurement of urobilin levels in urine is used in urinalysis to assess kidney and liver function.

- Biomarker Research: Urobilin levels can serve as biomarkers for various diseases, including liver diseases and hemolytic disorders .

- Research on Gut Health: Studies on urobilin and its precursors contribute to understanding gut microbiota interactions and their effects on health .

Research on urobilin interactions focuses on its role as a biomarker and its physiological effects:

- Bilirubin Metabolism: Urobilin's formation from bilirubin highlights its relationship with liver function and hemolysis.

- Gut Microbiome Influence: Studies indicate that gut bacteria significantly affect the levels of urobilin and its precursors, suggesting potential therapeutic targets for gut health .

Several compounds are structurally or functionally similar to urobilin:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| Urobilinogen | Linear Tetrapyrrole | Colorless precursor; reduced form of bilirubin |

| Bilirubin | Linear Tetrapyrrole | Yellow pigment; less soluble; metabolized into urobilin |

| Biliverdin | Linear Tetrapyrrole | Green pigment; intermediate in heme degradation |

| Stercobilin | Linear Tetrapyrrole | Brown pigment; formed from urobilinogen in feces |

Uniqueness of Urobilin

Urobilin's uniqueness lies in its specific role as a urinary pigment resulting from bacterial metabolism and oxidation processes. Unlike bilirubin and biliverdin, which are primarily involved in liver function and bile production, urobilin serves as an important indicator of renal health and hydration status.

Heme Degradation and Bilirubin Conversion

The biosynthesis of urobilin begins with the systematic degradation of heme, a cyclic tetrapyrrole compound that constitutes the prosthetic group of hemoglobin, myoglobin, and cytochromes [5]. Approximately 80% of heme destined for degradation originates from senescent erythrocytes that have circulated for an average of three months, while the remaining 20% derives from premature erythrocytes destroyed in the bone marrow and other cell types [5].

The initial phase of heme degradation occurs within macrophages of the reticuloendothelial system, particularly in the spleen [5]. Heme oxygenase catalyzes the oxidative cleavage of the heme ring at a specific carbon position, producing biliverdin, ferric iron (Fe³⁺), and carbon monoxide as primary products [5]. This reaction requires nicotinamide adenine dinucleotide phosphate hydrogen (NADPH + H⁺) as a cofactor [5].

Subsequently, biliverdin reductase reduces the second bridging methylene group of biliverdin, converting the green pigment to the red-orange bilirubin [5]. This enzymatic reaction also utilizes NADPH + H⁺ as an electron donor [15]. The resulting bilirubin, being hydrophobic and sparingly soluble in aqueous solutions at physiological pH, binds tightly to plasma albumin for transport through systemic circulation [4] [8].

Table 1: Heme Degradation Pathway Components

| Enzyme/Component | Substrate | Product | Location | Cofactor |

|---|---|---|---|---|

| Heme Oxygenase | Heme | Biliverdin + Fe³⁺ + CO | Reticuloendothelial System | NADPH + H⁺ |

| Biliverdin Reductase | Biliverdin | Bilirubin | Reticuloendothelial System | NADPH + H⁺ |

| UDP-Glucuronosyltransferase 1A1 | Bilirubin | Bilirubin Diglucuronide | Hepatocytes | UDP-Glucuronic Acid |

| Beta-Glucuronidases | Bilirubin Glucuronide | Unconjugated Bilirubin | Intestinal Lumen | None |

| Bilirubin Reductase (BilR) | Bilirubin | Urobilinogen | Intestinal Lumen | Unknown |

Role of Gut Microbiota in Urobilinogen Oxidation

The gut microbiota plays an essential role in the conversion of bilirubin to urobilinogen and subsequently to urobilin [9] [10]. In the hepatocytes, bilirubin undergoes conjugation with glucuronic acid through the action of UDP-glucuronosyltransferase 1A1 (UGT1A1), forming water-soluble bilirubin diglucuronide [8]. This conjugated bilirubin is then excreted via bile into the small intestine [4].

Upon reaching the large intestine, bacterial beta-glucuronidases deconjugate bilirubin diglucuronide, releasing unconjugated bilirubin [9] [10]. The anaerobic environment of the colon provides optimal conditions for specialized bacterial species to reduce bilirubin to the colorless compound urobilinogen [7]. This bacterial reduction process represents the sole mechanism by which bilirubin is converted to urobilinogen, as germ-free animals demonstrate no detectable urobilinogen formation [7].

Research has identified specific bacterial strains capable of bilirubin reduction, with the highest in vitro conversion rates reaching approximately 10% of available bilirubin substrate [7]. When established in experimental animals, these bacterial strains achieved in vivo conversion rates of about 15%, compared to 70% in conventionally raised animals with complete microbiomes [7].

The oxidation of urobilinogen to urobilin occurs through exposure to atmospheric oxygen, though this process is complex within the predominantly anaerobic intestinal environment [13]. Evidence suggests that urobilinogen may function as an antioxidant compound, with its conversion to urobilin occurring through radical chain reactions rather than simple air oxidation [13]. This antioxidative mechanism may provide protective effects against lipid peroxidation and oxidative damage to intestinal tissues [13].

Table 2: Bacterial Species Involved in Bilirubin Reduction

| Bacterial Species | Phylum | Class | BilR Enzyme | Conversion Efficiency |

|---|---|---|---|---|

| Clostridium perfringens | Firmicutes | Clostridia | Present | High |

| Clostridium difficile | Firmicutes | Clostridia | Present | Moderate |

| Clostridium ramosum | Firmicutes | Clostridia | Present | High |

| Clostridium symbiosum | Firmicutes | Clostridia | Present | High |

| Ruminococcus gnavus | Firmicutes | Clostridia | Present | Moderate |

| Bacteroides fragilis | Bacteroidetes | Bacteroidia | Variable | Low |

Enzymatic Mechanisms of Bilirubin Reductase (BilR)

The identification of bilirubin reductase (BilR) in 2024 represented a significant breakthrough in understanding urobilin biosynthesis [9] [10]. BilR belongs to the Old Yellow Enzyme family and functions as a flavin-dependent oxidoreductase that catalyzes the reduction of bilirubin to urobilinogen [9] [17]. This enzyme is predominantly encoded by species within the phylum Firmicutes, particularly members of the class Clostridia [9] [10].

Comparative genomics analysis has revealed that BilR sequences can be distinguished from other members of the Old Yellow Enzyme family through specific amino acid residues critical for bilirubin reduction activity [10] [17]. These key residues are located within the enzyme's active site and are essential for substrate recognition and catalytic efficiency [10]. The enzyme likely utilizes bilirubin as a terminal electron acceptor in the anaerobic environment of the gut, facilitating bacterial fermentative processes [10].

Biochemical characterization studies have demonstrated that BilR exhibits strict substrate specificity for bilirubin and its conjugated derivatives [37]. When Clostridium perfringens was incubated with bilirubin ditaurate under anaerobic conditions, the enzyme successfully reduced the substrate without hydrolyzing the taurine moiety, producing novel taurine-conjugated urobilinoids [37]. This finding suggests that BilR possesses the capacity to process various bilirubin conjugates while maintaining the integrity of conjugating groups [37].

The catalytic mechanism of BilR involves the reduction of carbon-carbon double bonds within the bilirubin molecule, converting the cyclic tetrapyrrole structure to a linear tetrapyrrole configuration [10]. This structural modification significantly alters the compound's chemical properties, increasing water solubility and reducing the tendency for reabsorption through intestinal epithelium [10].

Metagenomic analysis of human gut microbiomes has revealed that BilR is nearly ubiquitous in healthy adults, with prevalence rates approaching 100% in normal populations [9] [10]. However, significant reductions in BilR prevalence have been observed in neonates and individuals with inflammatory bowel disease, suggesting that disruption of normal gut microbiota composition can impair bilirubin reduction capacity [9] [14].

Enterohepatic Circulation and Systemic Distribution

The enterohepatic circulation of urobilinogen and its oxidized form urobilin represents a complex physiological process that significantly influences systemic bilirubin homeostasis [20] [21]. Following its formation in the intestinal lumen, approximately 20% of urobilinogen undergoes reabsorption across the intestinal epithelium and enters the hepatic portal circulation [4] [26].

The reabsorbed urobilinogen travels through the portal vein to the liver, where it can follow multiple metabolic pathways [25]. A significant portion undergoes re-conjugation and re-excretion through the biliary system, contributing to the enterohepatic recycling of bile pigments [20] [25]. This recycling process can result in the reabsorption of 20-30 mg of bile pigments daily in healthy adults [23].

Recent research has demonstrated that urobilin, like its precursor bilirubin, binds to albumin for transport through systemic circulation [3] [8]. Molecular docking studies have revealed that urobilin binds to human serum albumin through three hydrogen bonds at specific amino acid residues: histidine 67, lysine 240, and glutamic acid 252 [3]. Interestingly, both bilirubin and urobilin share the lysine 240 binding site, suggesting potential competitive binding interactions [3].

The renal excretion of urobilin accounts for approximately 5% of the total urobilinogen produced in the intestines [26]. Urobilinogen that reaches the kidneys undergoes oxidation to urobilin upon exposure to atmospheric oxygen, contributing to the characteristic yellow coloration of urine [4] [2]. Normal urobilinogen concentrations in urine range from 0.1 to 1.8 mg/dL (1.7 to 30 µmol/L), with concentrations exceeding 2.0 mg/dL (34 µmol/L) considered abnormal [41].

The majority of urobilinogen (approximately 80%) remains in the intestinal tract and undergoes further bacterial modification to stercobilinogen and subsequently to stercobilin, which provides the characteristic brown coloration of feces [4] [26]. This fecal excretion pathway represents the primary route for the elimination of heme degradation products from the body [5].

Table 3: Chemical Properties of Urobilin

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₄₂N₄O₆ |

| Molecular Weight | 590.72 g/mol |

| Exact Mass | 590.310435088 Da |

| CAS Number | 1856-98-0 |

| Solubility | Water-soluble |

| Color | Yellow |

| Fluorescence Properties | Excitation: 500 nm, Emission: 513 nm |

Table 4: Urobilinogen/Urobilin Distribution in Enterohepatic Circulation

| Location/Process | Percentage of Total Urobilinogen | Final Product |

|---|---|---|

| Intestinal Formation | 100% | Urobilinogen |

| Reabsorption to Portal Circulation | 15-20% | Urobilinogen |

| Hepatic Re-excretion | 10-15% | Conjugated Bilirubin |

| Renal Excretion | 5% | Urobilin |

| Fecal Excretion as Stercobilin | 80% | Stercobilin |

Recent investigations have identified urobilin as a potential biomarker for cardiovascular-kidney-metabolic syndrome, with elevated urobilin levels in urine correlating with increased cardiovascular disease risk [24]. Unlike bilirubin, which exhibits protective effects against cardiometabolic dysfunction, urobilin appears to have opposing physiological roles [8]. This divergence in biological activity highlights the importance of maintaining proper balance between bilirubin production, conjugation, and bacterial conversion to urobilinogen and urobilin [8].

Fluorescence-based detection methods represent the foundational analytical approaches for urobilin quantification, with Schlesinger's reaction serving as the classical and most widely established technique [1] [2]. This traditional method capitalizes on the formation of a zinc-urobilin complex that exhibits characteristic green fluorescence when excited with blue light at approximately 495 nanometers excitation wavelength, producing emission at 525 nanometers [1] [2].

The fundamental mechanism of Schlesinger's reaction involves the oxidation of urobilinogen to urobilin using iodine, followed by the addition of zinc acetate in methanol to form a fluorescent complex [1]. The procedure typically requires mixing urine with zinc acetate, alcohol, and iodine, followed by filtration to obtain a clear solution that exhibits green fluorescence upon ultraviolet irradiation [2]. The appearance of green fluorescence serves as a positive qualitative indicator for urobilin presence, while the intensity correlates with concentration for semi-quantitative assessment [2].

Modern adaptations of the Schlesinger reaction have significantly enhanced both sensitivity and practical applicability. Recent developments include solid-state fluorescence detection using zinc acetate-coated substrates, which enables naked-eye detection of urobilin at concentrations as low as 10 micromolar when excited with 365 nanometer blue-ultraviolet light [3]. This approach utilizes easily available white cellulose paper strips or thin-layer chromatography silica plates coated with zinc acetate as substrates, providing a portable and cost-effective detection platform [3].

Photophysical studies have elucidated the mechanism underlying fluorescence enhancement in urobilin-zinc complexes. The significant enhancement of green solid-state fluorescence at 520 nanometers results from zinc complexation with urobilin embedded in zinc acetate crystals [3]. The fluorescence enhancement is attributed to complexation-induced rigidity of the chromophoric units and a substantial decrease in the non-radiative decay rate constant of excited singlet states [4]. Molecular orbital calculations on urobilin-zinc complexes have provided insights into the geometry of these complexes and rationalized the fluorescence enhancement observed upon complexation [4].

Quantitative fluorescence methodologies have evolved to address the limitations of traditional visual assessment. Direct spectrofluorometry using dimethylsulfoxide as extraction solvent achieves detection limits of 0.25 micromolar for urobilinogen, with excellent linearity in the range of 0.5 to 17.5 micromolar for fluorescent determinations [5]. This method modifies the traditional Schlesinger assay to prevent protein precipitation and improve recovery from various sample types including feces, urine, bile, and serum [5]. The procedure involves extracting samples with dimethylsulfoxide, oxidizing urobilinogen with iodine, and directly determining urobilin concentration from absorption or fluorescent spectra [5].

High-performance liquid chromatography coupled with fluorescence detection represents the most sophisticated application of fluorescence-based urobilin analysis. This approach achieves exceptional sensitivity with detection limits of 0.2 microgram per liter for both urobilin and stercobilin [6]. The optimal eluent composition consists of 0.1% zinc acetate in 75 millimolar boric acid buffer at pH 6.0 with methanol in a 25:75 ratio [6]. The separation and fluorescence response intensity are critically dependent on zinc acetate concentration, sodium borate buffer concentration, pH, and methanol content in the eluent [6]. This method demonstrates 250 to 2500-fold greater sensitivity compared to conventional analytical approaches [6].

Analytical validation parameters for fluorescence-based methods demonstrate robust performance characteristics. Within-day and day-to-day coefficients of variation for stool and bile samples range from 1.6 to 9.2 percent, with analytical recovery varying from 82.2 to 93.8 percent depending on re-extraction procedures [5]. The methods exhibit excellent correlation with traditional Ehrlich's determination (r² = 0.912), although results are approximately two-fold higher, suggesting improved detection of total urobilin content [5].

High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry represents the most definitive analytical methodology for urobilin detection and quantification, offering unparalleled specificity and sensitivity compared to traditional spectrophotometric approaches [7] [8]. The technique employs electrospray ionization as the primary ionization method, which provides soft ionization characteristics essential for maintaining molecular integrity of the tetrapyrrole structure during analysis [7] [9].

Electrospray ionization mass spectrometry analysis of urobilin generates distinct chromatographic peaks with retention times of approximately 21 minutes [7]. The primary ion detected for urobilin exhibits mass-to-charge ratio of 591, corresponding to the (M + H – HCl)⁺ ion from urobilin IX hydrochloride standard with molecular weight of 626 daltons [7]. Additional characteristic ions appear at mass-to-charge ratios of 592 (34% intensity, representing C¹³ isotope contributions), 343 (7% intensity, attributed to loss of two nitrogen rings), and a cluster at 466/467/468 (4% intensity, representing loss of one nitrogen ring) [7].

Sample preparation methodologies for HPLC-MS analysis utilize hydrophilic-lipophilic balance solid-phase extraction cartridges, which demonstrate superior performance compared to traditional C18 disk extraction [7] [8]. The hydrophilic-lipophilic balance cartridges prove more robust and less sensitive to inadvertent drying during extraction, require smaller sample volumes (500 milliliters versus 2 liters), use less extraction solvent (20 milliliters versus 60 milliliters), and achieve generally better recoveries (≥75%) [7]. This extraction methodology enables routine and accurate detection of urobilin in the low parts-per-trillion range, specifically 10 to 300 nanograms per liter [7] [8].

Method validation parameters demonstrate exceptional analytical performance. The efficiency of urobilin extraction methodology achieves 70% or greater recovery when spiking both deionized and natural waters with 1 microgram per liter of urobilin [7]. Detection limits significantly surpass those of alternative methodologies: HPLC-electrospray mass spectrometry achieves detection limits of 10-300 nanograms per liter, compared to 0.2 microgram per liter for HPLC-fluorimetric detection and 100 microgram per liter for HPLC-diode array detection [7]. The precision of laboratory-generated duplicates indicates acceptable quality control for both extraction and detection procedures [7].

Chromatographic separation employs reversed-phase high-performance liquid chromatography with optimized mobile phase compositions. Effective separations utilize acetonitrile-water-tetraethylene-pentamine mobile phases on silica columns for baseline resolution of urobilin from related bile pigments including stercobilin and half-stercobilin [10]. Alternative mobile phase systems employ acetonitrile-dimethyl sulfoxide or acetonitrile-dimethyl sulfoxide-methanol for group separation of verdinoids, violinoids, and urobilinoids on C1, C8, or C18-bonded silica stationary phases [10].

Quantitative analysis in environmental matrices demonstrates the practical utility of HPLC-MS for urobilin determination as a chemical marker of human waste contamination. Source waters from 21 sites across New England, Nevada, and Michigan contained urobilin concentrations ranging from not detectable to 300 nanograms per liter [7] [8]. The methodology enables definitive identification and quantification of urobilin in complex environmental matrices where traditional microbiological indicators may lack specificity [8].

Direct urobilin detection methods eliminate the need for derivatization or extensive sample manipulation required by earlier analytical approaches. Unlike previous methods that required lyophilization and derivatization, or hydrolysis and derivatization before detection, HPLC-MS provides direct analysis with enhanced specificity through mass spectral identification [7]. This specificity advantage overcomes inherent limitations of ultraviolet and fluorescence detection methods, which lack sufficient selectivity for definitive analyte identification in complex matrices [7].

Ultra-performance liquid chromatography tandem mass spectrometry applications extend urobilin analysis to specialized research contexts. Recent developments include quantitative liquid chromatography coupled with tandem mass spectrometry assays incorporating urobilin as a specimen validity marker alongside caffeine, cotinine, and theobromine in urine samples [11]. These applications demonstrate the versatility of mass spectrometric approaches for urobilin determination across diverse analytical requirements.

Tandem Mass Spectrometry Fragmentation

Tandem mass spectrometry provides unprecedented structural characterization capabilities for urobilin through collision-induced dissociation fragmentation analysis [12]. The technique enables detailed elucidation of fragmentation pathways and generates characteristic product ion spectra that serve as molecular fingerprints for definitive urobilin identification [12] [13].

Collision-induced dissociation of urobilin generates well-defined fragmentation patterns that differentiate this bile pigment from structurally related compounds such as bilirubin and stercobilin [12]. The fragmentation behavior of urobilin demonstrates successive losses of terminal pyrroles as the primary dissociation pathway, contrasting with bilirubin which predominantly fragments through carbon-carbon bond dissociation between the central bridging carbon and inner pyrrole rings [12].

Primary fragmentation channels for urobilin involve consecutive losses of terminal pyrroles, first losing C₇H₁₁NO (125 daltons) from one terminus followed by C₇H₉NO (123 daltons) from the other terminus [12]. These losses generate major product ions at mass-to-charge ratios of 466 and 343, respectively, which contain both internal pyrrole rings in contrast to the terminal dipyrroles observed in bilirubin fragmentation [12]. High-resolution mass spectrometry confirms these assignments through exact mass analysis, revealing that hydrogen rearrangement occurs during the activation process since each terminal pyrrole theoretically contains C₇H₁₀NO (124 daltons) [12].

Fourier transform ion cyclotron resonance mass spectrometry analysis provides exceptional mass accuracy for fragment ion identification. Positive ion electrospray analysis confirms the molecular ion (M+H)⁺ at 591.317455 daltons (theoretical 591.317712 daltons, -0.4 parts per million error) and the sodium adduct (M+Na)⁺ at 613.298790 daltons (theoretical 613.299656 daltons, -1.4 parts per million error) [12]. Collision-induced dissociation over a range of collision energies (30-70 volts) generates numerous additional product ions beyond those observed in ion trap analysis, enabling comprehensive fragmentation pathway elucidation [12].

Methyl esterification experiments provide definitive structural assignment of fragment ions containing inner pyrrole rings. Complete derivatization of carboxylic acid groups using methanolic hydrochloric acid produces strong precursor ions at mass-to-charge 619 (M+H)⁺ and 641 (M+Na)⁺ with no residual underivatized urobilin [12]. Collision-induced dissociation of the methylated precursor generates product ions at mass-to-charge 494 and 371, shifted by 28 daltons from the corresponding underivatized fragments due to the two methyl esters, confirming that these product ions retain both internal pyrrole rings [12].

Fragmentation mechanism elucidation reveals that urobilin dissociation is initiated from each terminus to produce product ions containing the inner two rings, as opposed to the terminal dipyrroles characteristic of bilirubin [12]. The stability afforded to the central bridging carbon in urobilin through its carbon-carbon double bond to one of the inner pyrrole rings accounts for this distinct fragmentation behavior [12]. Additional collision energy generates neutral losses of small molecules from the most intense product ions, independent of collision gas selection (helium or argon) [12].

Ion trap mass spectrometry applications demonstrate the utility of tandem mass spectrometry for urobilin analysis in complex matrices. The technique enables highly selective detection through multiple reaction monitoring approaches, where specific precursor-to-product ion transitions serve as quantitative channels [12]. This selectivity proves particularly valuable for urobilin determination in biological samples containing numerous potentially interfering compounds [12].

Comparative fragmentation studies among bile pigments reveal distinctive patterns that enable unambiguous identification. While bilirubin, urobilin, and stercobilin contain identical numbers of carbon, nitrogen, and oxygen atoms, they differ in hydrogen content and degrees of unsaturation, leading to characteristic fragmentation behaviors [12]. The product ions generated for each bile pigment are sufficiently distinct that collision-induced dissociation provides definitive structural differentiation [12].

Quantitative applications of tandem mass spectrometry leverage the high specificity of multiple reaction monitoring for urobilin determination. Selected reaction monitoring transitions utilize the molecular ion to major fragment ion pathways (591 → 466 and 591 → 343) for quantitative analysis [12]. The technique enables detection limits in the low nanogram range while maintaining excellent selectivity in complex biological matrices [12].

Physical Description

XLogP3

LogP

UNII

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types